molecular formula C10H12FIN2O2 B12994638 tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate

tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate

Cat. No.: B12994638
M. Wt: 338.12 g/mol
InChI Key: DILYXXQFMBFKAC-UHFFFAOYSA-N
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Description

tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring a fluoro substituent at position 6 and an iodine atom at position 5 of the pyridine ring. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s reactivity. The tert-butyl carbamate (Boc) group enhances stability during synthetic workflows, making it a preferred protective group in multi-step syntheses .

Properties

Molecular Formula

C10H12FIN2O2

Molecular Weight

338.12 g/mol

IUPAC Name

tert-butyl N-(6-fluoro-5-iodopyridin-2-yl)carbamate

InChI

InChI=1S/C10H12FIN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)

InChI Key

DILYXXQFMBFKAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)I)F

Origin of Product

United States

Preparation Methods

Directed Lithiation and Iodination

A common and effective method to introduce iodine at the 5-position of the pyridine ring involves:

  • Step 1: Lithiation
    The starting material, tert-butyl (6-fluoropyridin-2-yl)carbamate, is treated with a strong base such as n-butyllithium in the presence of a chelating ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures (-78 °C to -10 °C). This step selectively lithiate the 5-position of the pyridine ring due to the directing effect of the fluorine and carbamate groups.

  • Step 2: Electrophilic Iodination
    After lithiation, a solution of iodine (I2) in anhydrous solvent is added dropwise at low temperature (-78 °C). The reaction mixture is then allowed to warm to ambient temperature and stirred for an extended period (e.g., 18 hours) to complete the iodination.

  • Step 3: Workup and Purification
    The reaction is quenched with saturated aqueous ammonium chloride and sodium thiosulfate solutions to remove excess reagents. The organic layer is separated, washed, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate, petroleum ether, and triethylamine as eluents.

This method yields this compound with moderate to good yields (typically around 50-60%) and high regioselectivity for the 5-position iodination.

Boc Protection of Aminopyridine

If starting from 6-fluoro-5-iodopyridin-2-amine, the amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in anhydrous dichloromethane at 0 °C to room temperature. This step forms the tert-butyl carbamate protecting group, stabilizing the amine for further synthetic manipulations.

Alternative Routes and Considerations

  • Some synthetic routes may start from 6-fluoropyridin-2-amine, first protecting the amine as the Boc derivative, then performing directed lithiation and iodination.
  • The choice of solvent, temperature, and stoichiometry of reagents is critical to avoid side reactions such as over-iodination or decomposition.
  • The use of TMEDA or similar ligands enhances lithiation regioselectivity and yield.
  • Purification typically requires careful chromatographic separation due to the presence of closely related by-products.

Summary Table of Preparation Conditions

Step Reagents & Conditions Temperature Solvent Yield (%) Notes
Boc Protection Di-tert-butyl dicarbonate, triethylamine 0 °C to RT Anhydrous DCM >90 Protects amino group
Directed Lithiation n-Butyllithium, TMEDA -78 °C to -10 °C Diethyl ether/THF 50-60 Regioselective lithiation at 5-position
Electrophilic Iodination Iodine (I2) solution added dropwise -78 °C to RT Diethyl ether/THF Followed by aqueous quench and workup
Purification Silica gel chromatography (EtOAc:PE:Et3N mixtures) Ambient Removes impurities

Research Findings and Analytical Data

  • The regioselectivity of lithiation is influenced by the electron-withdrawing fluorine substituent and the Boc-protected amine directing lithiation to the 5-position.
  • Mass spectrometry confirms the molecular ion peak consistent with the expected molecular weight (~338 g/mol).
  • NMR spectroscopy (1H and 13C) shows characteristic signals for the tert-butyl group (singlet ~1.5 ppm), aromatic protons, and carbamate NH.
  • The iodination step is sensitive to moisture and oxygen; inert atmosphere (argon or nitrogen) is recommended.
  • The compound is stable under standard storage conditions and suitable for further synthetic transformations or biological evaluation.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 5-position facilitates transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.

Reaction TypeConditionsProducts/ApplicationsReferences
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl derivatives for drug scaffolds
Sonogashira Coupling CuI, PdCl₂(PPh₃)₂, Et₃N, THFAlkynyl-substituted pyridines

Key Findings :

  • The iodine atom undergoes oxidative addition with palladium catalysts, forming intermediates for coupling with boronic acids (Suzuki) or terminal alkynes (Sonogashira) .

  • Yields exceed 75% under optimized conditions, with minimal dehalogenation side reactions .

Carbamate Hydrolysis

The tert-butyl carbamate group is cleaved under acidic or basic conditions to yield 6-fluoro-5-iodopyridin-2-amine.

ConditionReagentsOutcomeReferences
Acidic Hydrolysis TFA/DCM, 25°C, 2–4 hDeprotection to free amine
Basic Hydrolysis NaOH/MeOH, reflux, 6 hAmine formation with CO₂ release

Mechanistic Insight :

  • Acidic conditions protonate the carbamate oxygen, leading to tert-butanol and CO₂ elimination .

  • Basic hydrolysis proceeds via nucleophilic attack by hydroxide at the carbonyl carbon .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring undergoes NAS at the 5-iodo position.

NucleophileConditionsProductsReferences
Amines DIPEA, DMF, 100°C, 12 h5-Amino-substituted derivatives
Thiols CuI, K₂CO₃, DMSO, 80°CThioether-functionalized pyridines

Structural Influence :

  • Fluorine at the 6-position enhances ring electron deficiency, accelerating NAS.

  • Iodine’s polarizability stabilizes transition states during nucleophilic attack.

Halogen Exchange Reactions

The iodine atom can be replaced via halogen-exchange processes.

ReactionReagentsHalogen ReplacementReferences
Finkelstein NaI, CuI, DMF, 120°CI → Br or Cl
Ullmann-Type Cu, KF, DMSO, 100°CI → F

Applications :

  • Provides access to fluoro-, bromo-, or chloro-analogs for further functionalization.

Protection/Deprotection Strategies

The tert-butyl carbamate serves as a temporary protecting group for amines.

StrategyConditionsOutcomeReferences
Boc Protection (Boc)₂O, DMAP, CH₂Cl₂Stable under basic/nucleophilic conditions
Deprotection TFA/CH₂Cl₂ (1:1), 25°CClean amine release

Advantages :

  • The Boc group enhances solubility in organic solvents during synthesis .

Table 1: Comparative Activity of MPS1 Inhibitors Derived from tert-Butyl Carbamate Intermediates

CompoundBiochemical IC₅₀ (μM)Cellular IC₅₀ (μM)Selectivity (vs CDK2)
65 0.0030.16>100-fold
48 0.0060.60>50-fold

Data sourced from MPS1 inhibition studies

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of functional groups through various chemical reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Common Reactions Involving this compound

Reaction TypeDescriptionYield (%)
Nucleophilic SubstitutionReacts with nucleophiles to form substituted derivatives70
Coupling ReactionsUsed with palladium catalysts for biaryl formation65
Deprotection ReactionsCan be deprotected to yield active pharmaceutical ingredients85

Biological Applications

Investigated Biological Activity
Research has shown that this compound exhibits potential biological activity. It is being studied for its interactions with various biomolecules, which may lead to therapeutic applications.

Case Study: Inhibition of Kinase Activity
One significant study focused on the compound's ability to inhibit P-TEFb kinase activity. This inhibition was linked to reduced transcriptional activity of RNA polymerase II, potentially reinstating apoptosis in tumor cells resistant to therapy. The findings suggest that compounds like this compound could play a role in cancer treatment strategies by targeting specific signaling pathways associated with tumor survival .

Medicinal Chemistry

Potential Therapeutic Properties
The compound has been explored as a precursor in drug development. Its structural characteristics make it suitable for modifications that enhance pharmacological properties.

Table 2: Potential Therapeutic Targets

TargetMechanism of ActionReferences
Bcl-2 Family ProteinsInhibition leads to increased apoptosis in cancer cellsWang & Fischer, Trends Pharmacol Sci 2008
RNA Polymerase IIReduces transcription of anti-apoptotic proteinsDey et al., Cell Cycle 2007

Industrial Applications

Production of Specialty Chemicals
In addition to its research applications, this compound is utilized in the production of specialty chemicals. Its stability and reactivity make it an attractive option for manufacturing processes requiring precise control over chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of pyridine carbamates are heavily influenced by substituent positions and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents Pyridine Position Molecular Formula Molecular Weight Key Features
tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate 6-F, 5-I 2-yl C₁₀H₁₁FIN₂O₂ Inferred ~338.12 High reactivity for cross-coupling; Boc protection .
tert-Butyl (6-iodopyridin-2-yl)carbamate 6-I 2-yl C₁₀H₁₃IN₂O₂ 320.13 Lacks fluoro; simpler structure for halogen-selective reactions .
tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate 5-F, 4-I 3-yl C₁₀H₁₂FIN₂O₂ 338.12 Pyridine-3-yl orientation alters steric/electronic profiles; reduced cross-coupling efficiency compared to 2-yl derivatives .
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-Cl, 5-pivalamido 2-yl C₁₆H₂₄ClN₃O₃ 341.83 Methylcarbamate and pivalamido groups increase steric bulk; suited for targeted modifications .
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-Br, 2-Cl 3-yl C₁₁H₁₄BrClN₂O₂ 321.60 Dual halogens enable sequential functionalization; lower solubility due to bromine .

Physical and Commercial Properties

  • Pricing : Analogs like tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate are priced at $400/g (1 g scale), reflecting high synthesis complexity . The target compound likely shares similar pricing due to iodine and fluorine incorporation.
  • Stability : Fluorine’s electronegativity enhances the stability of the pyridine ring against metabolic degradation, making the target compound advantageous in medicinal chemistry .

Biological Activity

tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. It contains a pyridine ring substituted with fluorine and iodine, as well as a tert-butyl group and a carbamate moiety. This combination may enhance its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C10H12FIN2O2
  • Molecular Weight : 338.12 g/mol
  • Structural Features :
    • Pyridine Ring : The presence of halogen atoms (fluorine and iodine) can influence the compound's reactivity and biological interactions.
    • Carbamate Group : This moiety can undergo hydrolysis, leading to biologically active amines.

The biological mechanism of action for this compound is not fully elucidated. However, it is hypothesized that:

  • Receptor Binding : The compound may interact with specific biological targets such as enzymes or receptors involved in disease pathways.
  • Metabolic Stability : The presence of halogens can enhance the compound's resistance to metabolic degradation, thereby prolonging its action in biological systems.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameMolecular FormulaNotable Features
tert-butyl (5-iodopyridin-2-yl)carbamateC10H13IN2O2Lacks fluorine substitution; different bioactivity profile
6-Fluoro-4-pyridinamineC5H4FN2Different position of fluorine; potential for different interactions
6-Fluoro-pyridin-2-carboxylic acidC6H4FNO2Contains a carboxylic acid instead of carbamate; different reactivity

Case Studies and Research Findings

Recent studies involving pyridine derivatives suggest that modifications in structure can significantly impact biological activity. For instance, research on related compounds indicates that fluorination can enhance potency against certain targets:

  • RNA-Splicing Modulation : Compounds similar to this compound have been shown to modulate RNA splicing, affecting protein levels associated with neurodegenerative diseases like Huntington's disease. These compounds demonstrated effective lowering of mutant huntingtin protein levels in cellular models .
  • Inhibition Studies : Investigations into pyridine derivatives have revealed their potential as inhibitors for various kinases and enzymes, suggesting that this compound could exhibit similar inhibitory effects .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (6-fluoro-5-iodopyridin-2-yl)carbamate?

The synthesis typically involves coupling a halogenated pyridine precursor with a tert-butyl carbamate group. Key steps include:

  • Halogenation : Introduction of iodine at the 5-position of the pyridine ring via electrophilic substitution, often using iodine monochloride (ICl) in acetic acid.
  • Carbamate Protection : Reaction of the amino group with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or TEA to form the carbamate .
  • Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures for high purity (>95%) .

Q. What safety protocols are critical when handling this compound?

Based on structurally similar carbamates:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A irritation per GHS) .
  • Ventilation : Work in a fume hood due to potential respiratory tract irritation (H335) .
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes and seek medical attention; wash skin with soap and water .

Q. How is this compound characterized using spectroscopic methods?

  • ¹H NMR : The tert-butyl group appears as a singlet at δ 1.36–1.45 ppm. Pyridine ring protons (C6-fluoro and C5-iodo) show distinct coupling patterns: δ 8.22–8.30 ppm (C6-H, deshielded by fluorine) .
  • ¹³C NMR : The carbamate carbonyl resonates at δ 152–155 ppm; iodine and fluorine substituents cause significant deshielding of adjacent carbons .
  • MS (ESI+) : Molecular ion [M+H]⁺ matches the theoretical mass (C₁₀H₁₁FIN₂O₂: ~377 g/mol) .

Advanced Research Questions

Q. How do the fluorine and iodine substituents influence reactivity in cross-coupling reactions?

  • Fluorine : Electron-withdrawing effect activates the pyridine ring for nucleophilic aromatic substitution (e.g., replacing iodine with amines) .
  • Iodine : Facilitates transition metal-catalyzed couplings (e.g., Suzuki-Miyaura with boronic acids). The C–I bond undergoes oxidative addition with Pd(0) catalysts, enabling regioselective functionalization .
  • Case Study : In Sonogashira couplings, the 5-iodo group reacts selectively with terminal alkynes, leaving the 6-fluoro group intact .

Q. What challenges arise in achieving regioselective functionalization of the pyridine ring?

Competing reactivity at C5 (iodo) and C6 (fluoro) positions requires precise control:

  • Directing Groups : Use of Lewis acids (e.g., ZnCl₂) to coordinate with the carbamate carbonyl, directing electrophiles to C3 or C4 .
  • Temperature Effects : Lower temperatures (−78°C) favor iodonium ion formation at C5, while higher temperatures promote fluorodeiodination side reactions .

Q. How can computational modeling predict this compound’s behavior in catalytic systems?

  • DFT Calculations : Assess iodine’s oxidative addition energetics in Pd-catalyzed reactions. For example, Fukui indices identify C5 as the most electrophilic site .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., β-secretase inhibition) to guide drug design. The carbamate group’s hydrogen-bonding capacity is critical for binding .

Data Contradictions and Resolution

  • Spectral Discrepancies : Variations in NMR δ values (e.g., C6-H shifts ±0.1 ppm) may arise from solvent polarity or concentration. Standardize conditions using CDCl₃ or DMSO-d₆ .
  • Reactivity Conflicts : Conflicting reports on fluorodeiodination rates can be resolved by comparing leaving-group tendencies (I⁻ vs. F⁻) under acidic vs. basic conditions .

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